molecular formula C20H14ClN5OS B11681594 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2-chlorophenyl)diazenyl]phenol

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-[(E)-(2-chlorophenyl)diazenyl]phenol

Cat. No.: B11681594
M. Wt: 407.9 g/mol
InChI Key: MJBSQIBAZLCWAD-FAOJBXBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL is a complex organic compound that features a benzothiazole moiety and a chlorophenyl diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes and hydrazine derivatives. One common method involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd(dppf)Cl₂ in the presence of K₂CO₃ and DMF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow synthesis or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL involves interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways: Inhibition of key enzymes and disruption of cellular processes, leading to cell death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-[(1Z)-2-(2-CHLOROPHENYL)DIAZEN-1-YL]PHENOL is unique due to its combination of benzothiazole and chlorophenyl diazenyl groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H14ClN5OS

Molecular Weight

407.9 g/mol

IUPAC Name

2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[(2-chlorophenyl)diazenyl]phenol

InChI

InChI=1S/C20H14ClN5OS/c21-15-5-1-2-6-16(15)25-24-14-9-10-18(27)13(11-14)12-22-26-20-23-17-7-3-4-8-19(17)28-20/h1-12,27H,(H,23,26)/b22-12+,25-24?

InChI Key

MJBSQIBAZLCWAD-FAOJBXBBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3)N=NC4=CC=CC=C4Cl)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)N=NC4=CC=CC=C4Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.